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Compound of Interest

Compound Name:
2-Bromo-1-(4-tert-

butylphenyl)ethanone

Cat. No.: B029356 Get Quote

CAS Number: 38047-38-0

Synonyms: 2-Bromo-4'-tert-butylacetophenone, α-Bromo-4-tert-butylacetophenone

Introduction
2-Bromo-1-(4-tert-butylphenyl)ethanone is an α-brominated ketone derivative of 4'-tert-

butylacetophenone. This compound serves as a crucial intermediate in organic synthesis,

particularly in the development of pharmaceutical agents and other specialty chemicals. Its

chemical structure, featuring a reactive bromine atom adjacent to a carbonyl group, makes it a

versatile building block for introducing the 4-tert-butylphenacyl moiety into various molecular

scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis,

and potential applications for researchers and professionals in drug development.

Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-1-(4-tert-
butylphenyl)ethanone is presented in the table below. It is important to note that while CAS

number 38047-38-0 is used, some commercial suppliers may list this compound under CAS

number 30095-47-7.
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Property Value Reference

CAS Number 38047-38-0 -

Alternate CAS 30095-47-7 [1]

Molecular Formula C₁₂H₁₅BrO [1]

Molecular Weight 255.15 g/mol [1]

Appearance Off-white to pale yellow solid
General observation for similar

compounds

Boiling Point
305.8 °C at 760 mmHg

(Predicted)
-

Density 1.27 g/cm³ (Predicted) -

Melting Point Not available -

Solubility

Soluble in organic solvents like

dichloromethane, chloroform,

and ethyl acetate.

General chemical knowledge

Synthesis
The synthesis of 2-Bromo-1-(4-tert-butylphenyl)ethanone is typically a two-step process,

starting from tert-butylbenzene. The first step involves the Friedel-Crafts acylation of tert-

butylbenzene to yield 4'-tert-butylacetophenone. The subsequent step is the α-bromination of

the ketone.

Synthesis of 4'-tert-butylacetophenone
A common method for the synthesis of 4'-tert-butylacetophenone is the Friedel-Crafts acylation

of tert-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as

aluminum chloride.[2]

Experimental Protocol:

To a stirred suspension of anhydrous aluminum chloride (3.85 mol) in 2 L of carbon

tetrachloride, add acetyl chloride (3.85 mol) dropwise over 1 hour, maintaining the
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temperature below 10°C.[2]

Following the addition, add tert-butylbenzene (3.5 mol) to the reaction mixture over 3 hours,

ensuring the temperature is kept below 5°C.[2]

After the addition is complete, allow the mixture to stir for an additional hour without cooling.

[2]

Pour the reaction mixture into a mixture of 500 mL of water, 1.7 kg of ice, and 150 mL of 35%

hydrochloric acid.[2]

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to obtain crude 4'-tert-butylacetophenone.

Purify the product by vacuum distillation.

α-Bromination of 4'-tert-butylacetophenone
The α-bromination of 4'-tert-butylacetophenone introduces a bromine atom at the carbon

adjacent to the carbonyl group. Several brominating agents can be employed for this

transformation. Below is a general protocol based on methods used for similar acetophenone

derivatives.[3][4]

Experimental Protocol:

Dissolve 4'-tert-butylacetophenone (1.0 eq) in a suitable solvent, such as glacial acetic acid

or methanol.[3][4]

Add the brominating agent (1.0-1.1 eq), such as elemental bromine or pyridine hydrobromide

perbromide, dropwise to the solution at a controlled temperature (e.g., 0-10°C).[3]

Stir the reaction mixture at room temperature or with gentle heating (e.g., up to 90°C,

depending on the chosen brominating agent and solvent) and monitor the reaction progress

by thin-layer chromatography (TLC).[3]

Once the reaction is complete, pour the mixture into cold water to precipitate the product.
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Collect the solid by filtration, wash with water to remove any remaining acid, and dry.

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a hexane/ethyl

acetate mixture) to obtain pure 2-Bromo-1-(4-tert-butylphenyl)ethanone.

Reaction Mechanism and Synthetic Workflow
The α-bromination of ketones like 4'-tert-butylacetophenone in acidic conditions proceeds

through an enol intermediate. The carbonyl oxygen is first protonated, increasing the acidity of

the α-protons. Tautomerization then leads to the formation of an enol, which acts as a

nucleophile and attacks the electrophilic bromine.

4'-tert-butylacetophenone Protonated Ketone+ H+ Enol IntermediateTautomerization 2-Bromo-1-(4-tert-butylphenyl)ethanone+ Br₂ -HBr

H+

Br₂

Click to download full resolution via product page

Caption: Acid-catalyzed α-bromination mechanism of 4'-tert-butylacetophenone.

The overall synthetic workflow from tert-butylbenzene to the final product is a straightforward

two-step process that is scalable and utilizes common laboratory reagents.
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Caption: Synthetic workflow for 2-Bromo-1-(4-tert-butylphenyl)ethanone.

Applications in Drug Discovery and Development
While 2-Bromo-1-(4-tert-butylphenyl)ethanone itself is not known to have direct biological

activity, it is a valuable intermediate in the synthesis of more complex molecules with potential

therapeutic applications. α-Halo ketones are versatile electrophiles that can react with a wide

range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This reactivity

is leveraged in the construction of various heterocyclic and carbocyclic systems that form the

core of many drug candidates.

For instance, similar α-bromoacetophenone derivatives are used in the synthesis of

compounds targeting a variety of biological pathways, including those involved in inflammation,

cancer, and infectious diseases. The 4-tert-butylphenyl group is a common substituent in

medicinal chemistry, often used to enhance binding affinity to target proteins by occupying

hydrophobic pockets.
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Caption: Role as a key intermediate in medicinal chemistry.

Safety and Handling
2-Bromo-1-(4-tert-butylphenyl)ethanone is expected to be a hazardous substance, similar to

other α-bromo ketones. Appropriate safety precautions must be taken when handling this

compound.

Hazard Category Description Precautionary Measures

Skin Corrosion/Irritation
Causes skin irritation. May

cause severe skin burns.

Wear protective gloves,

clothing, and eye/face

protection. Wash skin

thoroughly after handling.

Eye Damage/Irritation
Causes serious eye irritation or

damage.

Wear eye/face protection. If in

eyes, rinse cautiously with

water for several minutes.

Respiratory Irritation
May cause respiratory

irritation.

Avoid breathing dust/fumes.

Use only in a well-ventilated

area.

General Handling -

Do not get in eyes, on skin, or

on clothing. Keep container

tightly closed in a dry and well-

ventilated place.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
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Spectral Data (Predicted)
While experimental spectra are not readily available in the public domain, the expected spectral

characteristics can be predicted based on the structure.

Technique Expected Features

¹H NMR

- Singlet for the -CH₂Br protons (around 4.4-4.7

ppm).- Aromatic protons as two doublets in the

range of 7.5-8.0 ppm.- Singlet for the tert-butyl

protons (around 1.3 ppm).

¹³C NMR

- Carbonyl carbon signal (around 190 ppm).-

Signal for the -CH₂Br carbon (around 30-35

ppm).- Aromatic carbon signals.- Signals for the

tert-butyl group carbons.

IR (Infrared)

- Strong C=O stretching vibration (around 1680-

1700 cm⁻¹).- C-Br stretching vibration.- Aromatic

C-H and C=C stretching vibrations.

MS (Mass Spectrometry)

- Molecular ion peak (M⁺) and M+2 peak with

approximately equal intensity, characteristic of a

bromine-containing compound.

Conclusion
2-Bromo-1-(4-tert-butylphenyl)ethanone is a key synthetic intermediate with significant

potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis

and versatile reactivity make it an important building block for the creation of novel molecules.

Researchers and drug development professionals can utilize this compound to access a wide

range of derivatives, facilitating the exploration of new chemical space in the quest for new

therapeutic agents. Proper handling and safety precautions are essential when working with

this and related α-halo ketones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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